(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

GABAB receptor pharmacology baclofen analog SAR neurotransmitter receptor agonism

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (CAS 332061-76-4), systematically named 4-Iodo-D-β-homophenylalanine hydrochloride, is a chiral, non-proteinogenic β-amino acid derivative featuring a β-amino acid backbone, a 4-iodophenyl substituent at the β-carbon, and a terminal carboxylic acid moiety. The compound belongs to the class of GABA (γ-aminobutyric acid) analogs and is structurally related to the prototypic GABAB receptor agonist baclofen [4-chloro-β-(4-chlorophenyl)-γ-aminobutyric acid].

Molecular Formula C10H13ClINO2
Molecular Weight 341.57 g/mol
CAS No. 332061-76-4
Cat. No. B3424091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
CAS332061-76-4
Molecular FormulaC10H13ClINO2
Molecular Weight341.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
InChIInChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
InChIKeyOEKGKNIRLMPHEI-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride (CAS 332061-76-4): Structural Identity and Comparator Landscape


(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (CAS 332061-76-4), systematically named 4-Iodo-D-β-homophenylalanine hydrochloride, is a chiral, non-proteinogenic β-amino acid derivative featuring a β-amino acid backbone, a 4-iodophenyl substituent at the β-carbon, and a terminal carboxylic acid moiety . The compound belongs to the class of GABA (γ-aminobutyric acid) analogs and is structurally related to the prototypic GABAB receptor agonist baclofen [4-chloro-β-(4-chlorophenyl)-γ-aminobutyric acid] [1]. Key comparators include its (S)-enantiomer (CAS 270065-70-8), the racemic mixture, baclofen (4-chloro analog), and other halogen-substituted β-homophenylalanine derivatives. The presence of the iodine atom imparts distinctive physicochemical properties—including elevated molecular weight (341.57 g/mol as HCl salt), high lipophilicity (predicted LogP ~2.7 for the 4-iodophenylbutanoic acid scaffold ), and heavy-atom anomalous scattering capability—that differentiate it from chloro, fluoro, or unsubstituted analogs.

Why Generic Substitution of (R)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride with Racemate or (S)-Enantiomer Is Scientifically Unacceptable


In the GABAB receptor ligand class, stereochemistry at the β-carbon is a primary determinant of target engagement. For baclofen, the (R)-enantiomer exhibits an IC50 of 15 nM in displacing [3H]-baclofen from GABAB receptors, whereas the (S)-enantiomer is approximately 118-fold less potent (IC50 = 1.77 µM) [1]. This stereospecificity is a conserved pharmacophoric requirement across aryl-GABA analogs, meaning that the (R)-configured 4-iodophenyl derivative cannot be functionally substituted by its (S)-counterpart or racemic mixture without incurring substantial, quantifiable losses in receptor binding affinity and downstream pharmacological activity. Furthermore, the 4-iodophenyl substituent itself confers a distinct potency rank-order among baclofen congeners: the racemic 4-iodophenyl analog achieves an ED50 of 32 µM at GABAB receptors, whereas the 4-ethynylphenyl analog requires 240 µM—a 7.5-fold potency deficit [2]. Substitution with non-iodinated phenyl or other halogen congeners would therefore alter both target affinity and the compound's unique utility as a radioiodinatable probe [3].

Quantitative Differentiation Evidence for (R)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride vs. Key Comparators


GABAB Receptor Agonist Potency of 4-Iodophenyl vs. 4-Ethynylphenyl Congener: Direct Head-to-Head Comparison

In a head-to-head study, the racemic 4-iodophenyl analog (compound 1c) demonstrated an ED50 of 32 µM at GABAB receptors, making it the most potent congener among all synthesized baclofen analogs in that series. By comparison, the 4-ethynylphenyl analog (compound 1b) required an EC50 of 240 µM to achieve receptor activation—a 7.5-fold higher concentration [1]. This establishes the 4-iodophenyl substitution as the optimal aryl halide modification for GABAB receptor engagement within the tested analog set, directly informing selection of the iodo congener for pharmacological probe development.

GABAB receptor pharmacology baclofen analog SAR neurotransmitter receptor agonism

Stereospecific GABAB Receptor Binding: (R)- vs. (S)-Enantiomer Potency Differential (Class-Level Inference for 4-Iodophenyl Series)

The critical importance of the (R)-configuration for GABAB receptor binding is established by direct enantiomeric comparison of baclofen: (R)-baclofen inhibits [3H]-baclofen binding with an IC50 of 15 nM, whereas (S)-baclofen requires 1.77 µM—a 118-fold difference in affinity [1]. This stereochemical requirement is conserved across aryl-GABA pharmacophores, including the 4-iodophenyl series. The (R)-configured target compound (CAS 332061-76-4) is therefore predicted to be the eutomer, with the (S)-enantiomer (CAS 270065-70-8) expected to exhibit substantially reduced GABAB receptor occupancy. This stereochemical differentiation is independently supported by the optical rotation specification: [α]D25 = +20 ± 2° (C=1 in DMF) for the (R)-enantiomer hydrochloride , providing a QC-verifiable identity parameter absent from racemic material.

enantioselective pharmacology GABAB receptor stereospecificity chiral resolution

Unique Radioiodination Capability: 4-Iodophenyl as a Direct 125I-Labeling Handle for SPECT Imaging Probes

The 4-iodophenyl substituent uniquely enables direct electrophilic radioiodination with 125I to yield a gamma-emitting SPECT radiotracer. This capability has been demonstrated for the structurally analogous 3-(4′-[125I]-iodophenyl)-4-aminobutyric acid, a radioiodinated baclofen analog that showed in vivo stability against deiodination and a biodistribution profile comparable to baclofen [1]. In contrast, the 4-chloro (baclofen), 4-fluoro, and 4-bromo analogs lack this direct radioiodination pathway; 18F-labeling of fluoro analogs requires a cyclotron and complex radiochemistry, while bromo analogs are not amenable to clinically useful gamma-emitting isotope substitution. The (R)-configured target compound thus represents a chiral precursor that can be converted to a stereochemically defined 125I-SPECT probe for GABAB receptor imaging studies.

radioiodination SPECT imaging GABAB receptor probe in vivo biodistribution

Physicochemical Differentiation: Melting Point and Chiroptical Identity of (R)-Enantiomer Hydrochloride

The (R)-enantiomer hydrochloride (CAS 332061-76-4 / free base CAS 269396-70-5) is characterized by a melting point of 210–216 °C and an optical rotation of [α]D25 = +20 ± 2° (C=1 in DMF), as specified in commercial analytical certificates . The (S)-enantiomer hydrochloride (CAS 270065-70-8) exhibits an opposite sign of optical rotation and a distinct melting point. These parameters serve as orthogonal identity and purity verification metrics: melting point depression or deviation in optical rotation upon receipt directly indicates racemization, contamination with the (S)-enantiomer, or chemical degradation. The hydrochloride salt form additionally ensures aqueous solubility suitable for biological assay preparation, with the free base (MW 305.11) and HCl salt (MW 341.57) providing gravimetric flexibility for different experimental workflows.

enantiomeric purity quality control physicochemical characterization solid-state properties

Heavy-Atom Anomalous Scattering Advantage of Iodine for X-ray Crystallography vs. Chloro and Fluoro Analogs

Iodine (atomic number 53) provides significant anomalous scattering (f″ ≈ 6.8 electrons at Cu Kα wavelength) that is routinely exploited for single-wavelength anomalous diffraction (SAD) phasing in macromolecular crystallography [1]. By comparison, chlorine (Z=17, f″ ≈ 0.7 e) and fluorine (Z=9, f″ ≈ 0.02 e) offer negligible anomalous signals at standard X-ray wavelengths, rendering them ineffective for experimental phasing [2]. When this compound is incorporated into peptides or protein ligands as 4-Iodo-D-β-homophenylalanine, the iodine atom serves as an intrinsic anomalous scatterer, enabling de novo phase determination of protein-ligand co-crystal structures without requiring selenomethionine substitution or heavy-atom soaking. This capability represents a structural biology workflow advantage that chloro, fluoro, and unsubstituted phenyl analogs cannot replicate.

X-ray crystallography anomalous dispersion phase determination structural biology

Peptide Backbone Modification: D-β-Homophenylalanine Scaffold for Protease-Resistant Peptide Design

As a D-configured β-amino acid (β-homophenylalanine derivative), the (R)-enantiomer serves as a building block for modified peptides with enhanced resistance to proteolytic degradation. β-Amino acid incorporation extends the peptide backbone by one methylene unit, sterically hindering protease access to the scissile amide bond; the D-configuration further reduces recognition by endogenous mammalian proteases, which are evolved to process L-α-amino acid substrates [1]. The 4-iodophenyl side chain additionally provides a versatile synthetic handle for late-stage diversification via Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). By contrast, the L-enantiomer (4-Iodo-L-β-homophenylalanine) and standard L-α-amino acids (e.g., 4-iodo-L-phenylalanine) are substrates for native proteolytic machinery, limiting their utility in long-duration cellular or in vivo peptide studies.

peptide engineering proteolytic stability β-amino acid D-amino acid solid-phase peptide synthesis

Optimal Research Application Scenarios for (R)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride Based on Differentiated Evidence


Chiral GABAB Receptor Pharmacological Probe Development Requiring Stereochemically Defined Agonist

Investigators studying GABAB receptor subtype pharmacology or screening allosteric modulators require a stereochemically pure (R)-configured aryl-GABA agonist. Based on the 118-fold enantiomeric potency differential established for the baclofen scaffold [1] and the 7.5-fold potency advantage of the 4-iodophenyl congener over the 4-ethynylphenyl analog (ED50 32 µM vs. EC50 240 µM) [2], the (R)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride provides a defined, single-isomer tool compound with predictable GABAB receptor engagement. The hydrochloride salt ensures aqueous solubility for in vitro assay preparation, and the optical rotation specification ([α]D25 = +20 ± 2°) enables incoming QC verification of stereochemical integrity.

Synthesis of 125I-Labeled GABAB Receptor SPECT Imaging Tracer

Nuclear medicine and molecular imaging programs developing GABAB receptor-targeted SPECT radiotracers can utilize this compound as the chiral precursor for direct electrophilic 125I radiolabeling. The 4-iodophenyl moiety permits one-step radioiodination to yield the stereochemically defined (R)-[125I]-3-amino-4-(4-iodophenyl)butanoic acid derivative. This approach has been validated on the structurally analogous 3-(4′-[125I]-iodophenyl)-4-aminobutyric acid, which demonstrated in vivo stability against deiodination and a baclofen-like biodistribution profile [3]. The (R)-configured precursor is essential because the (S)-enantiomer or racemic material would produce a radiotracer with confounded target engagement, as (S)-baclofen exhibits 118-fold lower GABAB receptor affinity [1].

Peptide Engineering for Protease-Resistant, Iodine-Phased Co-Crystallography Ligands

Structural biology groups pursuing high-resolution co-crystal structures of peptide-protein complexes benefit from two orthogonal advantages of this building block: (i) the D-β-homophenylalanine backbone confers resistance to proteolytic degradation during crystallization trials, maintaining ligand integrity over extended incubation periods [4]; (ii) the iodine atom serves as an intrinsic anomalous scatterer (f″ ≈ 6.8 e at Cu Kα), enabling experimental SAD phasing without selenomethionine labeling or heavy-atom soaking [5]. This dual functionality eliminates two common bottlenecks in peptide-ligand structural biology: ligand degradation during crystallization and the need for additional derivatization for phase determination. The 4-iodo substituent additionally provides a Pd-catalyzed cross-coupling handle for late-stage diversification of crystallographic ligands.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Aryl-GABA Analogs

Medicinal chemistry teams conducting systematic SAR exploration of the aryl-GABA pharmacophore require a set of enantiomerically pure, halogen-differentiated building blocks. The (R)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride serves as the iodo member of this series, complementing the 4-chloro (baclofen), 4-fluoro, and 4-bromo congeners. The quantitative potency rank-order established by Attia et al. (iodo ED50 = 32 µM > ethynyl EC50 = 240 µM) [2] provides an evidence-based starting point for further optimization. The iodine atom's large van der Waals radius (1.98 Å vs. Cl: 1.75 Å, F: 1.47 Å) and high lipophilicity (predicted LogP ~2.7 for the iodophenylbutanoic acid scaffold) enable systematic exploration of steric and lipophilic contributions to receptor binding that smaller halogens cannot probe.

Quote Request

Request a Quote for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.